molecular formula C19H22O5 B1246992 Hericenone A CAS No. 126654-52-2

Hericenone A

Cat. No. B1246992
M. Wt: 330.4 g/mol
InChI Key: IDSCVDJWBRGNKG-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hericenone a belongs to the class of organic compounds known as terpene lactones. These are prenol lipids containing a lactone ring. Hericenone a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, hericenone a is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, hericenone a can be found in mushrooms. This makes hericenone a a potential biomarker for the consumption of this food product.

Scientific Research Applications

Neuroprotective and Neuritogenic Effects

Hericenone A, found in Hericium erinaceus, exhibits notable neuroprotective and neuritogenic effects. Phan et al. (2014) reported that hericenone E from Hericium erinaceus cultivated under tropical conditions does not directly promote neurite outgrowth but enhances NGF-induced neuritogenesis in PC12 cells. This process involves MEK/ERK and PI3K/Akt signaling pathways, which are critical for neural development and regeneration (Phan et al., 2014). Kawagishi et al. (1991) isolated hericenones C, D, and E from Hericium erinaceus, noting their activity in stimulating NGF synthesis, crucial for nerve growth and brain health (Kawagishi et al., 1991).

Cytotoxic and Anticancer Properties

Research has also explored the cytotoxic properties of hericenones. For example, Ma et al. (2010) identified hericenones A and B as having cytotoxic effects against HeLa cells, suggesting potential anticancer applications (Ma et al., 2010). Additionally, Li et al. (2015) discovered that hericerin A and isohericenone J, compounds isolated from Hericium erinaceum, showed significant anticancer effects in human acute promyelocytic leukemia cells (Li et al., 2015).

Anti-inflammatory and Anti-Obesity Effects

Hericenone B has demonstrated anti-platelet and anti-inflammatory properties, as found by Mori et al. (2010), indicating potential for preventing vascular diseases (Mori et al., 2010). Hiraki et al. (2017) noted the anti-obesity effect of Hericium erinaceus in ovariectomized mice, attributing this effect to compounds such as hericenones C, D, F, and G, which inhibit lipid absorption (Hiraki et al., 2017).

Cognitive Function Improvement

Additionally, Hericium erinaceus, containing hericenones, has been studied for its impact on cognitive functions. Saitsu et al. (2019) conducted a study demonstrating that oral intake of Hericium erinaceus significantly improved cognitive functions, potentially due to the presence of hericenones and other compounds (Saitsu et al., 2019).

properties

CAS RN

126654-52-2

Product Name

Hericenone A

Molecular Formula

C19H22O5

Molecular Weight

330.4 g/mol

IUPAC Name

5-[(2E)-3,7-dimethyl-5-oxoocta-2,6-dienyl]-4-hydroxy-6-methoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C19H22O5/c1-11(2)7-13(20)8-12(3)5-6-14-17(23-4)9-15-16(18(14)21)10-24-19(15)22/h5,7,9,21H,6,8,10H2,1-4H3/b12-5+

InChI Key

IDSCVDJWBRGNKG-LFYBBSHMSA-N

Isomeric SMILES

CC(=CC(=O)C/C(=C/CC1=C(C=C2C(=C1O)COC2=O)OC)/C)C

SMILES

CC(=CC(=O)CC(=CCC1=C(C=C2C(=C1O)COC2=O)OC)C)C

Canonical SMILES

CC(=CC(=O)CC(=CCC1=C(C=C2C(=C1O)COC2=O)OC)C)C

melting_point

100-102°C

physical_description

Solid

synonyms

hericenone A

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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